molecular formula C15H20N2O B079336 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- CAS No. 14053-07-7

2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-

Cat. No. B079336
CAS RN: 14053-07-7
M. Wt: 244.33 g/mol
InChI Key: SPRFNYJIQJCXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-, also known as PBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBP is a cyclic lactam that is structurally similar to other compounds such as amphetamines and cathinones. It is known to have psychoactive effects and has been used as a precursor in the synthesis of designer drugs. However, in recent years, PBP has gained attention for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is not fully understood, but it is believed to act as a modulator of the dopamine system. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to increase dopamine release and inhibit dopamine reuptake, leading to an increase in dopamine levels in the brain. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been shown to have an affinity for sigma-1 receptors, which are involved in various cellular processes, including calcium signaling and cell survival.
Biochemical and Physiological Effects:
2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to have various biochemical and physiological effects. In animal studies, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to increase locomotor activity and induce hyperthermia. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been shown to have anxiolytic and antidepressant effects in animal models. However, the full extent of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s effects on the body is not fully understood, and further research is needed to fully elucidate its effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is its availability and ease of synthesis. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is readily available for research purposes, and its synthesis is relatively simple. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure also makes it an attractive starting point for the synthesis of new compounds with potential therapeutic applications.
However, one of the limitations of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is its potential for abuse. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has psychoactive effects and has been used as a precursor in the synthesis of designer drugs. Researchers must take precautions to ensure that 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is used solely for scientific research purposes and not for illicit purposes.

Future Directions

There are several future directions for research on 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-. One potential direction is the development of new compounds based on 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- could serve as a scaffold for the development of new drugs with potential therapeutic applications.
Another potential direction is the further elucidation of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s effects on the dopamine system. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s modulatory effects on the dopamine system make it an attractive target for the development of new treatments for neurological disorders.
Conclusion:
In conclusion, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure makes it an attractive starting point for the synthesis of new compounds with potential therapeutic applications. Further research is needed to fully elucidate 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s effects on the body and its potential applications in scientific research.

Synthesis Methods

2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- can be synthesized using various methods, including the reduction of 1-(4-bromobenzyl) pyrrolidin-2-one and the reaction of 1-(4-chlorobenzyl) pyrrolidin-2-one with piperidine. The synthesis of 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- is relatively simple, and the compound is readily available for research purposes.

Scientific Research Applications

2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been shown to have a modulatory effect on the dopamine system, which is involved in reward processing and addiction. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
In pharmacology, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been studied for its potential as a ligand for various receptors, including the sigma-1 receptor and the dopamine transporter. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has also been studied for its potential use as a tool in drug discovery, as it can be used to screen compounds for their affinity to various receptors.
In medicinal chemistry, 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)- has been studied for its potential as a scaffold for the development of new drugs. 2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-'s unique structure makes it an attractive starting point for the synthesis of new compounds with potential therapeutic applications.

properties

CAS RN

14053-07-7

Product Name

2-Pyrrolidinone, 1-(p-1-pyrrolidinylbenzyl)-

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

1-[(4-pyrrolidin-1-ylphenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C15H20N2O/c18-15-4-3-11-17(15)12-13-5-7-14(8-6-13)16-9-1-2-10-16/h5-8H,1-4,9-12H2

InChI Key

SPRFNYJIQJCXOH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=C(C=C2)CN3CCCC3=O

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CN3CCCC3=O

Other CAS RN

14053-07-7

synonyms

1-(p-Pyrrolizinobenzyl)-2-pyrrolidone

Origin of Product

United States

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